molecular formula C15H12Cl2N2O4 B11701482 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B11701482
M. Wt: 355.2 g/mol
InChI Key: CWZUWXMROZTBOM-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy group and a 2-methyl-4-nitrophenyl substituent. Its molecular formula is C15H12Cl2N2O4, with a molecular weight of 355.17 g/mol . The compound’s structure combines electron-withdrawing groups (chlorine, nitro) and lipophilic moieties, making it a candidate for biological activity studies, particularly in enzyme inhibition and receptor binding.

Properties

Molecular Formula

C15H12Cl2N2O4

Molecular Weight

355.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C15H12Cl2N2O4/c1-9-6-11(19(21)22)3-4-13(9)18-15(20)8-23-14-5-2-10(16)7-12(14)17/h2-7H,8H2,1H3,(H,18,20)

InChI Key

CWZUWXMROZTBOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide typically involves the following steps:

    Formation of 2-(2,4-dichlorophenoxy)acetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2-(2,4-dichlorophenoxy)acetic acid is then reacted with 2-methyl-4-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group under specific conditions.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Such as hydrogen gas with a palladium catalyst for the reduction of the nitro group.

    Nucleophiles: Such as sodium methoxide for substitution reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

    Reduction: 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-aminophenyl)acetamide.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: 2-(2,4-dichlorophenoxy)acetic acid and 2-methyl-4-nitroaniline.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Findings
2-(2,4-Dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide (Target) C15H12Cl2N2O4 355.17 2-methyl-4-nitrophenyl Potential COX-2 inhibitor (inferred from structural analogs) .
2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide C15H13Cl2NO2 310.18 4-methylphenyl (no nitro group) Higher logP (4.486 ) suggests increased lipophilicity, possibly enhancing membrane permeation.
2-(2,4-Dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide C15H12Cl2N2O4 355.17 4-methyl-3-nitrophenyl Nitro group at meta position may alter electronic distribution vs. para nitro in target.
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide CHClNO (exact formula) 5-amino-2-methoxyphenyl Exhibits antihistamine and anticholinergic properties due to amino and methoxy groups.
2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide C8H5Cl3N2O3 283.50 2,6-dichloro-4-nitrophenyl Higher chlorine content may increase toxicity; used in agrochemical synthesis.
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide C19H17Cl2NO3S 418.27 Benzothiophene, hydroxypropyl Enhanced steric bulk likely impacts receptor binding selectivity.

Structural and Functional Insights

  • Substituent Position Effects: The nitro group in the target compound’s 4-nitrophenyl moiety (vs. Chlorine atoms on the phenoxy ring increase lipophilicity (logP ~4.5), promoting membrane penetration, but may also elevate toxicity . Amino or methoxy groups (as in ) introduce hydrogen-bonding capacity, altering solubility and target specificity.

Physicochemical Properties

  • logP and Solubility: The target compound’s logP (~4.5, inferred from ) suggests moderate lipophilicity, balancing bioavailability and metabolic stability. N-(4-methylphenyl)acetamide (logP 4.486 ) lacks a nitro group, resulting in higher solubility in nonpolar media. Nitro-containing analogs (e.g., ) exhibit lower solubility due to increased polarity and molecular weight.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is a synthetic organic molecule that has garnered attention in various fields, including medicinal chemistry and agricultural science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10Cl2N2O4C_{12}H_{10}Cl_2N_2O_4. Its structure features a dichlorophenoxy group and a nitrophenyl acetamide moiety, contributing to its biological properties.

PropertyValue
Molecular Weight305.12 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Log PNot specified

Research indicates that compounds with similar structures often exhibit antimicrobial , anti-inflammatory , and anticancer properties. The specific biological activity of this compound has not been extensively documented; however, related compounds suggest potential pathways:

  • Antimicrobial Activity : The presence of the dichlorophenoxy group may enhance membrane permeability, allowing for increased efficacy against bacterial strains.
  • Anti-inflammatory Effects : Compounds with nitrophenyl groups have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating similar phenoxy compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound could exhibit comparable effects.
  • Cytotoxicity Assays : In vitro studies using cell lines exposed to related compounds showed dose-dependent cytotoxic effects. While specific data for this compound is limited, extrapolation from similar studies indicates potential for anticancer activity.
  • Inflammatory Response Modulation : Research into structurally related compounds revealed their ability to modulate inflammatory cytokine production in macrophages, indicating that this compound may similarly influence immune responses.

Table 2: Summary of Biological Activities

Activity TypeEvidence LevelNotes
AntimicrobialModerateSimilar compounds show efficacy against various bacterial strains
Anti-inflammatoryModeratePotential inhibition of cyclooxygenase enzymes
AnticancerLimitedRelated compounds exhibit cytotoxic effects in cancer cell lines

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